3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate
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Overview
Description
3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate involves multiple steps, starting with the preparation of the indole derivative The indole is then methylated and coupled with an aniline derivative through a series of reactions, including alkylation and condensation
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and is used in the development of new materials with specific properties.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to its unique structural features. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant cellular signaling pathways.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its structural properties allow for the creation of vibrant and stable colors, making it valuable in the textile and printing industries.
Mechanism of Action
The mechanism of action of 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Amyl methyl ether: Used as a fuel oxygenate and solvent in organic synthesis.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
4-Bromo-3-(trifluoromethyl)aniline: Used in the preparation of various chemical derivatives.
Uniqueness
The uniqueness of 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate lies in its combination of aromatic and heterocyclic structures, which confer specific chemical and physical properties
Properties
CAS No. |
68957-48-2 |
---|---|
Molecular Formula |
C56H58N6O6S2 |
Molecular Weight |
975.2 g/mol |
IUPAC Name |
3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/2C23H26N3.C10H8O6S2/c2*1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*5-6,8-15H,7,17H2,1-4H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 |
InChI Key |
DFMRHUKKUZLDMN-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCC#N)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCC#N)C)C.C1=CC2=C(C(=C1)S(=O)(=O)[O-])C=CC=C2S(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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